molecular formula C18H24N2O7 B2938504 Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate CAS No. 955242-78-1

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2938504
CAS No.: 955242-78-1
M. Wt: 380.397
InChI Key: UXSLPFLXSFYXGN-UHFFFAOYSA-N
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Description

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic compound characterized by a 2-oxooxazolidinone core substituted with a 3,4-dimethoxyphenyl group. The molecule further features an ethyl ester-linked 4-oxobutanoate chain connected via a methylamino bridge. The 3,4-dimethoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy groups.

Properties

IUPAC Name

ethyl 4-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7/c1-4-26-17(22)8-7-16(21)19-10-13-11-20(18(23)27-13)12-5-6-14(24-2)15(9-12)25-3/h5-6,9,13H,4,7-8,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSLPFLXSFYXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The affected pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.

Biological Activity

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups, including an oxazolidin ring and a dimethoxyphenyl group. Its molecular formula is C18H24N2O7C_{18}H_{24}N_{2}O_{7} with a molecular weight of approximately 380.397 g/mol .

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against bacterial strains. Its structural similarity to known antibiotics suggests potential antimicrobial properties, particularly through inhibition of bacterial protein synthesis mechanisms akin to those observed in oxazolidinone antibiotics .
  • Antitumor Activity : Preliminary studies indicate that derivatives of oxazolidinones can exhibit antitumor effects by inducing apoptosis in cancer cells. The presence of the dimethoxyphenyl group may enhance these effects through improved binding affinity to target proteins involved in cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine expression

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar compounds demonstrated that derivatives with oxazolidinone structures exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for several derivatives, suggesting that this compound may possess comparable efficacy .

Case Study: Antitumor Potential

In vitro assays have revealed that compounds containing the oxazolidinone moiety can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death . Further research is needed to elucidate the specific pathways influenced by this compound.

Comparison with Similar Compounds

Oxazolidinone-Containing Analogues

describes a compound (referred to as "compound f") with the structure (S)-4-({3-[2-(dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one. While both compounds share the 2-oxooxazolidinone moiety, key differences include:

  • Positional Variation: The oxazolidinone ring in the target compound is directly linked to a 3,4-dimethoxyphenyl group, whereas compound f embeds the oxazolidinone within a larger polycyclic system.
  • Biological Implications: The dimethylaminoethyl groups in compound f may confer affinity for serotonin or adrenergic receptors, diverging from the target compound’s speculative antimicrobial role .

Benzoate Ester Derivatives

lists compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate). These share the ethyl benzoate backbone but differ in key aspects:

  • Aromatic Substituents : The target compound uses a 3,4-dimethoxyphenyl group, while I-6230 and I-6273 employ pyridazine and methylisoxazole rings, respectively. These heterocycles may alter electronic properties and target selectivity.

3,4-Dimethoxyphenyl Derivatives

highlights USP Verapamil Related Compound B, a benzonitrile derivative with dual 3,4-dimethoxyphenyl groups. Key comparisons include:

  • Core Structure: Verapamil’s analogue features a nitrile and isopropyl group, while the target compound utilizes an oxazolidinone-4-oxobutanoate system.
  • Therapeutic Relevance: Verapamil derivatives are calcium channel blockers, whereas the oxazolidinone in the target compound suggests divergent mechanisms (e.g., prokaryotic protein synthesis inhibition) .

Ethyl 3-Oxobutanoate Analogues

and 8 describe ethyl 3-oxobutanoate derivatives, such as ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate and ethyl 2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-3-oxobutanoate. These share the 3-oxobutanoate ester but differ in:

  • Substituent Chemistry: The target compound’s oxazolidinone and 3,4-dimethoxyphenyl groups are absent in these analogues, which instead feature sulfinyl or isoxazole moieties.
  • Synthetic Utility: The isoxazole in ’s compound may confer metabolic stability compared to the target compound’s oxazolidinone, which is prone to hydrolysis .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Evidence Source
Target Compound Oxazolidinone 3,4-Dimethoxyphenyl, 4-oxobutanoate ~407.4 (est.) Antimicrobial
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine, phenethylamino ~365.4 Not specified
USP Verapamil Related Compound B Benzonitrile Bis(3,4-dimethoxyphenyl), isopropyl 477.05 Cardiovascular
Compound f Indole-oxazolidinone Dimethylaminoethyl, multiple oxazolidinones ~760.9 (est.) Neurological (speculative)
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate 3-Oxobutanoate ester 4-Chlorophenylsulfinyl 286.76 Synthetic intermediate

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 3,4-dimethoxyphenyl group in the target compound likely enhances membrane permeability and target binding compared to simpler aryl substituents (e.g., pyridazine in I-6230) .
  • Oxazolidinone Stability: Unlike the stable isoxazole in ’s compound, the oxazolidinone ring may undergo enzymatic degradation, necessitating prodrug strategies .
  • Diverse Therapeutic Potential: While oxazolidinones are antimicrobial, analogues with indole or dimethylaminoethyl groups ( ) may target neurological pathways, highlighting the scaffold’s versatility .

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